

Pyridine-2-Sulfonyl Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Pyridine-2-sulfonyl Chloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonyl chloride is a highly reactive organosulfur compound extensively utilized in organic synthesis and medicinal chemistry. Its value lies in the electrophilic nature of the sulfonyl chloride moiety attached to the electron-deficient pyridine ring, making it a key reagent for the introduction of the 2-pyridinesulfonyl group. This functional group is a common structural motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.^{[1][2]} The high reactivity of **pyridine-2-sulfonyl chloride** necessitates careful handling and storage to prevent decomposition.^{[1][3]} This guide provides an in-depth overview of its chemical properties, spectroscopic data, and common experimental protocols.

Chemical and Physical Properties

Pyridine-2-sulfonyl chloride is typically a colorless to pale yellow liquid or a low-melting solid with a pungent odor.^[3] It is sensitive to moisture, heat, and can be hygroscopic, often requiring storage at low temperatures.^{[3][4]}

Table 1: Physical and Chemical Properties of **Pyridine-2-Sulfonyl Chloride**

Property	Value	Reference(s)
Molecular Formula	C5H4ClNO2S	[5]
Molecular Weight	177.61 g/mol	[5]
Appearance	Colorless to pale yellow liquid or low-melting solid	[3]
Boiling Point	284 °C (Predicted)	[4]
Density	1.488 g/cm³ (Predicted)	[4]
Solubility	Slightly soluble in acetonitrile, chloroform, DMSO, and methanol.	[4]
Stability	Moisture sensitive, temperature sensitive, hygroscopic.[3][4]	

Spectroscopic Data

Detailed experimental spectroscopic data for **pyridine-2-sulfonyl chloride** is not widely available in public literature. The following tables summarize available and expected spectroscopic characteristics.

Table 2: 1H NMR Spectroscopic Data of **Pyridine-2-Sulfonyl Chloride**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference(s)
8.84	d	H6	[6]
8.043-8.143	m	H4, H5	[6]
7.684-7.729	m	H3	[6]

Solvent: CDCl₃

Table 3: Predicted 13C NMR Spectroscopic Data of **Pyridine-2-Sulfonyl Chloride**

Carbon Atom	Predicted Chemical Shift (δ) ppm
C2	~158
C3	~128
C4	~138
C5	~123
C6	~150

Note: These are predicted values based on the known shifts for pyridine[7] and the substituent effect of a sulfonyl chloride group. Experimental data is not readily available.

Table 4: Infrared (IR) Spectroscopic Data of **Pyridine-2-Sulfonyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
~3100-3000	Medium	C-H stretching (aromatic)	[8]
~1600, ~1450	Strong	C=C and C=N stretching (pyridine ring)	[8]
1385-1365	Strong	SO ₂ asymmetric stretching	[9]
1190-1170	Strong	SO ₂ symmetric stretching	[9]

Note: Specific experimental IR spectrum for **pyridine-2-sulfonyl chloride** is not readily available. The values for the SO₂ stretching are characteristic for sulfonyl chlorides.

Table 5: Mass Spectrometry (MS) Fragmentation of **Pyridine-2-Sulfonyl Chloride**

m/z	Proposed Fragment	Notes	Reference(s)
177/179	[M]+	Molecular ion peak with isotopic pattern for Chlorine.	
142	[M - Cl]+	Loss of chlorine radical.	
113	[M - SO ₂]+	Loss of sulfur dioxide, a common fragmentation for aromatic sulfonyl compounds.	[10]
78	[C ₅ H ₄ N]+	Pyridyl cation.	

Note: This is a predicted fragmentation pattern based on the general behavior of aromatic sulfonyl chlorides. A key fragmentation is the loss of SO₂.[10]

Experimental Protocols

Synthesis of Pyridine-2-sulfonyl Chloride

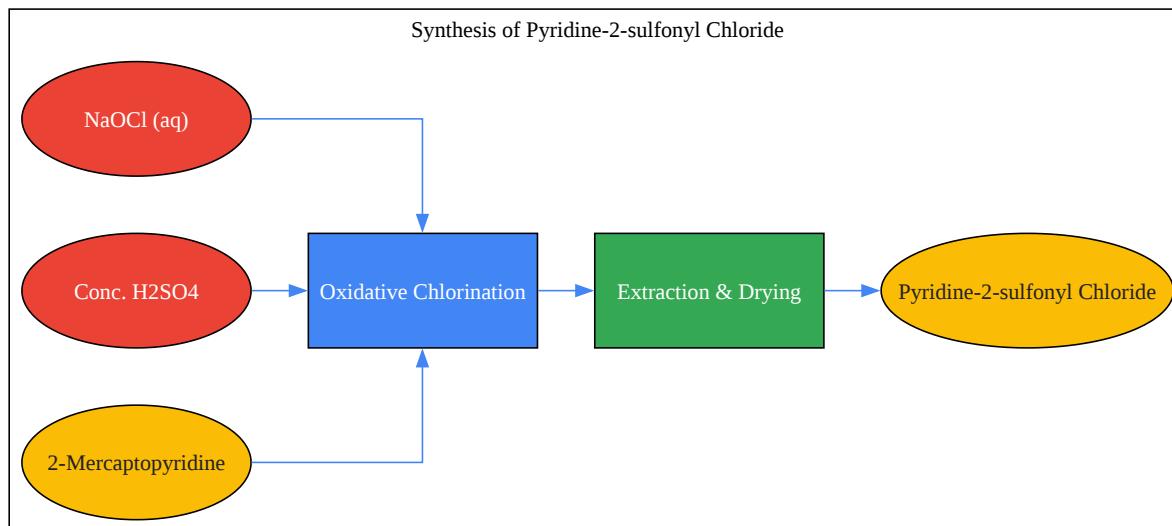
Pyridine-2-sulfonyl chloride can be synthesized via the oxidation of 2-mercaptopyridine.[6]

Materials:

- 2-Mercaptopyridine
- Concentrated Sulfuric Acid
- Aqueous Sodium Hypochlorite solution (10-15%)
- Methylene Chloride
- Anhydrous Magnesium Sulfate
- Ice

Procedure:

- Dissolve 2-mercaptopyridine (1 mmol) in concentrated sulfuric acid (5 mL) in a flask, resulting in a yellow solution.
- Cool the solution to approximately -15 °C using a sodium chloride/ice bath.
- Slowly add aqueous sodium hypochlorite solution (11 mL, 15-20 mmol) to the vigorously stirred solution, maintaining the internal temperature below 10 °C.
- Stir the reaction mixture at 0 °C for 1 hour.
- Add water (10 mL) to the reaction mixture.
- Extract the aqueous layer with methylene chloride (3 x 20 mL).
- Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.
- Concentrate the solution in vacuo to yield **pyridine-2-sulfonyl chloride** as a yellowish viscous liquid.



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Caption: Synthesis workflow for **pyridine-2-sulfonyl chloride**.

General Protocol for the Synthesis of Sulfonamides from Primary and Secondary Amines

Pyridine-2-sulfonyl chloride readily reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamides.[4][11]

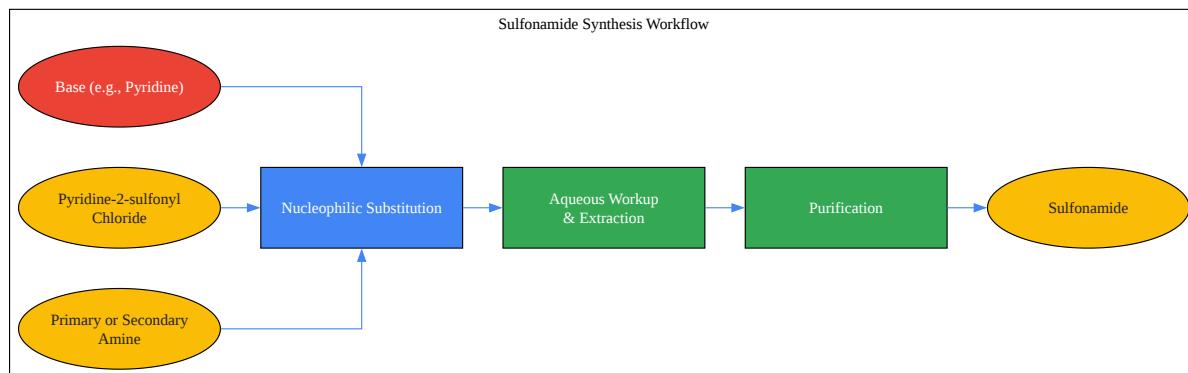
Materials:

- **Pyridine-2-sulfonyl chloride**
- Primary or Secondary Amine
- Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)

- Base (e.g., Pyridine or Triethylamine)
- Water or saturated aqueous NH4Cl
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Brine
- Anhydrous Sodium Sulfate

Procedure:

- Dissolve the amine (1.0 mmol) and the base (1.5 mmol) in the anhydrous aprotic solvent.
- Cool the mixture to 0 °C in an ice-water bath.
- Dissolve **pyridine-2-sulfonyl chloride** (1.1 mmol) in a small amount of the same solvent and add it dropwise to the stirred amine solution over 30-60 minutes.
- Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction by TLC or LC-MS.
- Quench the reaction by adding water or saturated aqueous NH4Cl.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization.



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Caption: General workflow for sulfonamide synthesis.

Reaction with Alcohols to form Sulfonate Esters

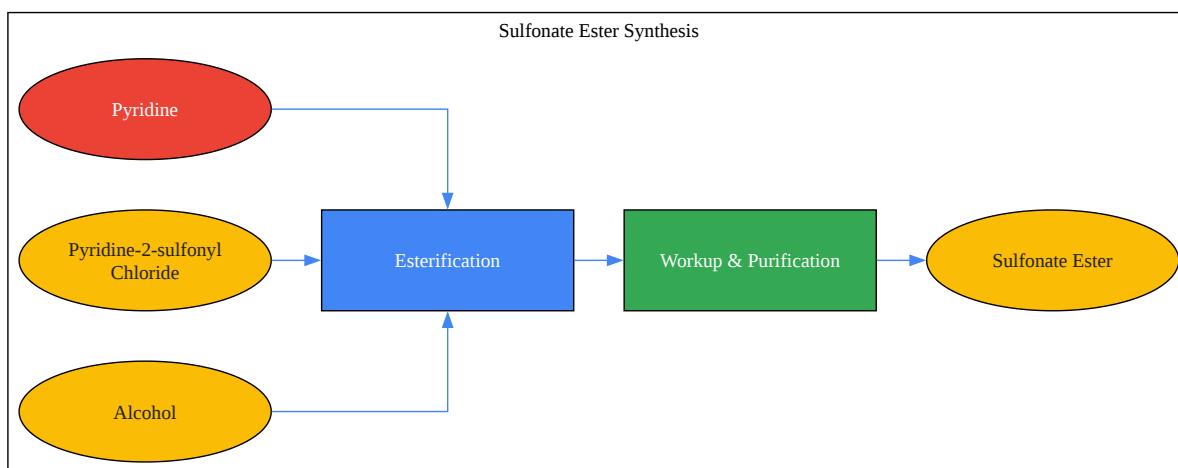
While less common than sulfonamide formation, **pyridine-2-sulfonyl chloride** can react with alcohols in the presence of a base like pyridine to form sulfonate esters. This reaction is analogous to the well-known tosylation of alcohols.[12]

Materials:

- **Pyridine-2-sulfonyl chloride**
- Alcohol
- Anhydrous Pyridine (as solvent and base)

Procedure:

- Dissolve the alcohol (1.0 mmol) in anhydrous pyridine.
- Cool the solution to 0 °C.
- Slowly add **pyridine-2-sulfonyl chloride** (1.1 mmol) to the stirred solution.
- Allow the reaction to proceed at 0 °C to room temperature until completion (monitor by TLC).
- The workup typically involves pouring the reaction mixture into ice-water, followed by extraction with an organic solvent, washing of the organic layer, drying, and concentration.
- Purification is usually achieved by column chromatography.

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Caption: Workflow for sulfonate ester synthesis.

Reactivity and Applications

The primary reactivity of **pyridine-2-sulfonyl chloride** is centered around the highly electrophilic sulfur atom. It readily undergoes nucleophilic attack by a wide range of nucleophiles, most notably amines, to form stable sulfonamide bonds. This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.^[11] The pyridine nitrogen can also influence the reactivity and can be involved in directing metallation reactions at the 3-position of the pyridine ring in the resulting sulfonamides.

Beyond sulfonamide formation, its utility extends to the synthesis of sulfonate esters from alcohols, which can then serve as excellent leaving groups in subsequent nucleophilic substitution reactions.^[12] The pyridine-2-sulfonyl group can also be found in various agrochemicals and advanced materials, highlighting the versatility of this reagent.^{[2][13]}

Safety and Handling

Pyridine-2-sulfonyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.^[5] All manipulations should be carried out in a well-ventilated fume hood. Due to its instability, it is often recommended to use freshly prepared or purchased material and to store it under an inert atmosphere at low temperatures (-20 °C).^{[3][4]} Contact with water should be avoided as it can lead to hydrolysis and the release of corrosive hydrochloric acid.

Conclusion

Pyridine-2-sulfonyl chloride is a valuable and highly reactive reagent in modern organic synthesis. Its ability to efficiently introduce the 2-pyridinesulfonyl moiety makes it an indispensable tool for the synthesis of a diverse array of compounds with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development.

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